

# Comparative Guide to the Cross-Reactivity of PF-9363 with other Histone Acetyltransferases

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the cross-reactivity profile of **PF-9363** (also known as CTx-648), a potent and selective inhibitor of the histone acetyltransferases (HATs) KAT6A and KAT6B. The information presented herein is intended to assist researchers in evaluating the suitability of **PF-9363** for their studies and to provide context for its observed biological effects.

## **Introduction to PF-9363**

**PF-9363** is a first-in-class, orally bioavailable small molecule inhibitor targeting the MYST family of histone acetyltransferases, specifically KAT6A and its paralog KAT6B.[1][2] These enzymes play a crucial role in regulating gene expression through the acetylation of histone H3 at lysine 23 (H3K23ac), a modification associated with active transcription.[1][2] Dysregulation of KAT6A/B activity has been implicated in various cancers, particularly in estrogen receptor-positive (ER+) breast cancer, making them attractive therapeutic targets.[1][2][3] **PF-9363** has demonstrated potent anti-tumor activity in preclinical models of ER+ breast cancer.[3]

## **Cross-Reactivity Profile of PF-9363**

The selectivity of a chemical probe or drug candidate is a critical parameter that influences its utility and potential for off-target effects. **PF-9363** has been profiled against other members of the MYST family of HATs and has shown a high degree of selectivity for KAT6A/B.



## **Quantitative Analysis of Inhibitory Activity**

The following table summarizes the in vitro inhibitory activity of **PF-9363** against a panel of MYST family histone acetyltransferases. The data is presented as the inhibitor constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition.

| Histone<br>Acetyltransfer<br>ase | Family | Target Histone<br>Mark | PF-9363 Ki<br>(nM) | Selectivity vs.<br>KAT6A |
|----------------------------------|--------|------------------------|--------------------|--------------------------|
| KAT6A (MOZ)                      | MYST   | H3K23ac                | 0.41               | 1x                       |
| KAT6B (MORF)                     | MYST   | H3K23ac                | 1.2                | ~3x                      |
| KAT7 (HBO1)                      | MYST   | H3K14ac                | 66                 | ~161x                    |
| KAT5 (Tip60)                     | MYST   | H4K16ac                | 384                | ~937x                    |
| KAT8 (MOF)                       | MYST   | H4K16ac                | 570                | ~1390x                   |

Data sourced from a 2021 publication by Sharma, S. et al.[1]

As the data indicates, **PF-9363** is a highly potent inhibitor of KAT6A and KAT6B. Its potency against other MYST family members is significantly lower, demonstrating a clear selectivity window. Studies have also indicated high selectivity against other non-MYST family HATs.[1][2] For instance, research on inhibitors targeting GCN5/PCAF (KAT2A/B) and p300/CBP (KAT3B/A) has shown no impact on the H3K23ac mark, which is the primary target of **PF-9363**, suggesting a lack of cross-reactivity with these HAT families.[3]

A hierarchical inhibition profile for **PF-9363** has been described as KAT6A/B > KAT7 >> KAT8 > KAT5, which is consistent with the quantitative Ki values.[4] This dose-dependent engagement of different HATs is an important consideration for in vitro and in vivo studies.

## **Cellular Activity**

In addition to biochemical assays, the activity of **PF-9363** has been assessed in cellular contexts. The following table shows the half-maximal inhibitory concentration (IC50) of **PF-9363** in two ER+ breast cancer cell lines with high KAT6A expression.



| Cell Line | Cancer Type       | PF-9363 IC50 (nM) |
|-----------|-------------------|-------------------|
| ZR-75-1   | ER+ Breast Cancer | 0.3               |
| T47D      | ER+ Breast Cancer | 0.9               |

Data sourced from a 2021 publication by Sharma, S. et al.

## **Signaling Pathway of KAT6A**

Understanding the signaling context in which an inhibitor acts is crucial for interpreting experimental results. KAT6A exerts its effects on gene expression through a well-defined pathway.





Click to download full resolution via product page

Caption: KAT6A-mediated signaling cascade.



## **Experimental Protocols**

This section provides detailed methodologies for key experiments used to characterize the cross-reactivity of HAT inhibitors like **PF-9363**.

## In Vitro Histone Acetyltransferase (HAT) Inhibition Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay using a LanthaScreen™ Eu-anti-H3K23ac antibody to determine the in vitro potency of inhibitors against KAT6A.

#### Materials:

- Recombinant human KAT6A enzyme
- Histone H3 peptide substrate
- Acetyl-CoA
- LanthaScreen™ Eu-anti-H3K23ac antibody (donor)
- Fluorescently labeled tracer (acceptor)
- Assay buffer (e.g., 50 mM HEPES pH 7.5, 1 mM DTT, 0.01% Tween-20)
- 384-well low-volume microplates
- · TR-FRET compatible plate reader

#### Procedure:

- Prepare serial dilutions of PF-9363 in DMSO. Further dilute in assay buffer to the desired final concentrations.
- In a 384-well plate, add the diluted inhibitor solutions.
- Add the KAT6A enzyme and histone H3 peptide substrate to the wells.



- Initiate the enzymatic reaction by adding Acetyl-CoA.
- Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
- Stop the reaction by adding a solution containing EDTA.
- Add the detection mix containing the LanthaScreen™ Eu-anti-H3K23ac antibody and the fluorescent tracer.
- Incubate the plate at room temperature for 60 minutes to allow for antibody binding.
- Read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
- Calculate the TR-FRET ratio (acceptor emission / donor emission) and plot the results
  against the inhibitor concentration to determine the IC50 value. The Ki value can then be
  calculated using the Cheng-Prusoff equation, taking into account the concentration of AcetylCoA and its Km.





TR-FRET HAT Inhibition Assay Workflow

Click to download full resolution via product page

Caption: Workflow for a TR-FRET based HAT inhibition assay.



## **Cellular Histone Acetylation Assay (Western Blot)**

This protocol is used to assess the effect of an inhibitor on the levels of specific histone acetylation marks within cells.

#### Materials:

- · Cell culture reagents
- PF-9363
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- SDS-PAGE gels and running buffer
- Transfer apparatus and PVDF membrane
- Blocking buffer (e.g., 5% BSA in TBST)
- Primary antibodies (e.g., anti-H3K23ac, anti-total Histone H3)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- · Imaging system

#### Procedure:

- Culture cells to the desired confluency.
- Treat cells with various concentrations of PF-9363 or vehicle (DMSO) for a specified time.
- Harvest cells and lyse them in lysis buffer on ice.
- Quantify protein concentration using a suitable method (e.g., BCA assay).
- Denature protein lysates by boiling in SDS-PAGE sample buffer.



- Separate proteins by size using SDS-PAGE.
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody against the histone modification of interest (e.g., anti-H3K23ac) overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and apply the chemiluminescent substrate.
- Capture the signal using an imaging system.
- To normalize for loading, strip the membrane and re-probe with an antibody against a total histone protein (e.g., anti-total Histone H3).

### Conclusion

**PF-9363** is a highly potent and selective inhibitor of KAT6A and KAT6B, with significantly lower activity against other MYST family HATs and likely other HAT families. This favorable cross-reactivity profile, combined with its demonstrated cellular and in vivo efficacy, makes **PF-9363** a valuable tool for studying the biological roles of KAT6A/B and a promising candidate for further therapeutic development. Researchers using **PF-9363** should be mindful of its dose-dependent effects on other HATs, particularly KAT7, at higher concentrations. The experimental protocols provided in this guide offer a framework for independently verifying its selectivity and for investigating its mechanism of action in various biological systems.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References



- 1. aacrjournals.org [aacrjournals.org]
- 2. oncologyone.com.au [oncologyone.com.au]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- To cite this document: BenchChem. [Comparative Guide to the Cross-Reactivity of PF-9363 with other Histone Acetyltransferases]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8180689#cross-reactivity-of-pf-9363-with-other-histone-acetyltransferases]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com